1-Methyl-4-picolinium tetrafluoroborate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-picolinium tetrafluoroborate can be synthesized through the reaction of 1-methyl-4-picoline with tetrafluoroboric acid. The reaction typically involves:
Reactants: 1-methyl-4-picoline and tetrafluoroboric acid.
Conditions: The reaction is carried out under an inert atmosphere at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with controlled temperature and inert atmosphere.
Purification: The product is purified through crystallization or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-picolinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tetrafluoroborate anion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like chloride or bromide ions in aqueous or organic solvents.
Major Products:
Oxidation: Oxidized derivatives of 1-methyl-4-picolinium.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyridinium salts.
Scientific Research Applications
1-Methyl-4-picolinium tetrafluoroborate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4-picolinium tetrafluoroborate involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, influencing their activity.
Pathways: The compound can modulate biochemical pathways, including those involved in oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
- 1-Butyl-4-methylpyridinium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium tetrafluoroborate
Comparison: 1-Methyl-4-picolinium tetrafluoroborate stands out due to its unique combination of properties:
- Higher Thermal Stability: Compared to similar compounds, it exhibits higher thermal stability, making it suitable for high-temperature applications.
- Enhanced Solubility: It has better solubility in various solvents, enhancing its versatility in different reactions.
- Specificity in Reactions: The compound shows higher specificity in nucleophilic substitution reactions, leading to more selective product formation.
Properties
CAS No. |
14729-71-6 |
---|---|
Molecular Formula |
C7H10BF4N |
Molecular Weight |
194.97 g/mol |
IUPAC Name |
1,4-dimethylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H10N.BF4/c1-7-3-5-8(2)6-4-7;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1 |
InChI Key |
IIFZIZIVMSXAKN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=[N+](C=C1)C |
Origin of Product |
United States |
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